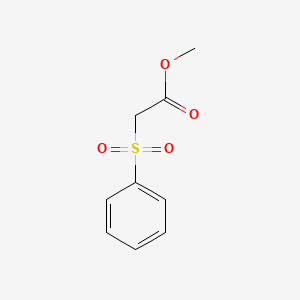

Methyl phenylsulfonylacetate

Overview

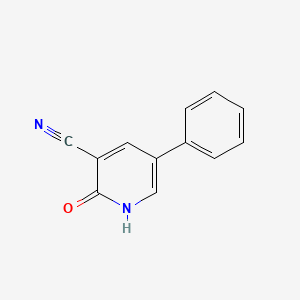

Description

Methyl phenylsulfonylacetate is a chemical compound used in various synthesis processes . It has been used in a key step during the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium .

Synthesis Analysis

Methyl phenylsulfonylacetate has been used in a key step during the synthesis of (-)-hybridalactone, marine eicosanoid isolated from the red alga Laurencia hybrida . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions followed by desulfonylation using magnesium . It has been used in a three-step synthesis of 2-(hydroxymethyl)indene .Molecular Structure Analysis

The molecular formula of Methyl phenylsulfonylacetate is C9H10O4S . The molecular weight is 214.24 .Physical And Chemical Properties Analysis

Methyl phenylsulfonylacetate is a clear colorless to yellow liquid after melting . It is insoluble in water .Scientific Research Applications

Condensation Reactions and Vinyl Sulfone Formation

Methyl phenylsulfonylacetate is involved in condensation reactions, particularly with aryl aldehydes, showing a preference for electron-deficient aryl aldehydes. These reactions favor the formation of corresponding vinyl sulfones, indicating its utility in synthetic chemistry for creating vinyl sulfone compounds (Forbes et al., 2015).

Radical Cyclization in Synthesis

The compound has been utilized in atom-transfer radical cyclizations, particularly with N-BOC-allylamine, leading to the formation of substituted 3-azabicyclo-[3.3.0]octanes. This showcases its role in creating complex organic structures, useful in various synthetic applications (Flynn et al., 1992).

Light-Promoted Radical Reactions

Methyl phenylsulfonylacetate is employed in visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, highlighting its use in photochemistry and light-induced reactions (Liu & Li, 2016).

Application in Anti-Inflammatory and Antitumor Drugs

Research has been conducted on the synthesis of 4-(aryloyl)phenyl methyl sulfones using methyl phenylsulfonylacetate derivatives. These substances have been evaluated for their capacity to inhibit cyclooxygenase isoenzymes, indicating potential applications in the development of anti-inflammatory and antitumor drugs (Harrak et al., 2010).

Polysulfone Studies

In materials science, methyl phenyl sulfoxide, closely related to methyl phenylsulfonylacetate, has been studied in the context of polysulfones. These studies focus on the mechanical behavior of polysulfones, which is crucial for their application in various industrial and technological fields (Aitken et al., 1992).

Analytical Applications in Peroxide Analysis

Methyl phenyl sulfoxide has been used in liquid chromatography studies for the analysis of peroxyacetic acid and hydrogen peroxide in laundry detergents. This demonstrates its utility in analytical chemistry for the analysis of complex mixtures (Effkemann et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl phenylsulfonylacetate is a chemical compound used in various organic synthesis reactions It has been used in the synthesis of (-)-hybridalactone, a marine eicosanoid isolated from the red alga laurencia hybrida . Therefore, it can be inferred that the compound interacts with the biochemical pathways involved in the synthesis of such marine eicosanoids.

Mode of Action

It has been used in dehydrative alkylation of alcohols under modified mitsunobu conditions followed by desulfonylation using magnesium . This suggests that the compound may interact with its targets through a mechanism involving dehydration and alkylation, followed by desulfonylation.

Biochemical Pathways

Methyl phenylsulfonylacetate is involved in the synthesis of (-)-hybridalactone, a marine eicosanoid . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid.

Pharmacokinetics

Given its use in organic synthesis, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of functional groups, and its physicochemical properties .

Result of Action

Methyl phenylsulfonylacetate has been used in the three-step synthesis of 2-(hydroxymethyl)indene . This suggests that the compound’s action results in the formation of new chemical entities, indicating its role in facilitating chemical transformations.

properties

IUPAC Name |

methyl 2-(benzenesulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-14(11,12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEAIFBNKPYTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872012 | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow viscous liquid; [Sigma-Aldrich MSDS] White solid; mp = 30 deg C; [Alfa Aesar MSDS] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000817 [mmHg] | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl phenylsulfonylacetate | |

CAS RN |

34097-60-4 | |

| Record name | Methyl 2-(phenylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34097-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034097604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl phenylsulfonylacetate useful in organic synthesis?

A: Methyl phenylsulfonylacetate is a versatile reagent due to the electron-withdrawing properties of the phenylsulfonyl group. This group stabilizes a carbanion at the alpha position, making the compound easily deprotonated under mild conditions. [, ] This allows for its use in reactions like alkylations and additions, where it acts as a synthetic equivalent of carboxylic acid derivative anions. [] Furthermore, the phenylsulfonyl group can be manipulated post-reaction, allowing for further transformations. []

Q2: How has methyl phenylsulfonylacetate been used in the synthesis of natural products?

A: Methyl phenylsulfonylacetate was key in the total synthesis of (-)-hybridalactone, a marine eicosanoid with complex structure. [] Researchers utilized a novel one-pot synthesis employing methyl phenylsulfonylacetate to efficiently create a cis-cyclopropane-γ-lactone derivative with high stereoselectivity. [] This intermediate was crucial for constructing the target molecule's framework. []

Q3: Can you provide an example of methyl phenylsulfonylacetate's use in organometallic chemistry?

A: Researchers successfully achieved demetalation of dicarbonyl(π-allyl)[hydridotris(pyrazolyl)borato]molybdenum complexes using methyl phenylsulfonylacetate. [] The process involved adding the enolate of methyl phenylsulfonylacetate to a diene−Mo(CO)2Tp complex. [] Subsequent desulfonylation and hydrolysis allowed for lactonization, ultimately leading to the release of the organic molecule from the metal complex. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzoic acid](/img/structure/B1296536.png)

![1-Oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B1296545.png)